Bis[2-(acryloyloxy)ethyl] hydrogen phosphate
Description
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (CAS 40074-34-8, molecular formula C₁₀H₁₅O₈P, molecular weight 294.20 g/mol) is a phosphate-based acrylate monomer characterized by two acryloyloxyethyl groups attached to a central phosphate group . Its structure enables dual functionality: the acrylate groups participate in free-radical polymerization, while the phosphate group enhances hydrophilicity, adhesion, and crosslinking efficiency.
Properties
IUPAC Name |
2-[hydroxy(2-prop-2-enoyloxyethoxy)phosphoryl]oxyethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O8P/c1-3-9(11)15-5-7-17-19(13,14)18-8-6-16-10(12)4-2/h3-4H,1-2,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJFPMYKWCDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOP(=O)(O)OCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068210 | |
| Record name | Bis(2-(acryloyloxy)ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40074-34-8 | |
| Record name | 1,1′-[Phosphinicobis(oxy-2,1-ethanediyl)] di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40074-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(phosphinicobis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040074348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-(acryloyloxy)ethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(acryloyloxy)ethyl] hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Bis[2-(acryloyloxy)ethyl] hydrogen phosphate typically involves the esterification of phosphoric acid with 2-hydroxyethyl acrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction can be represented as follows:
Phosphoric acid+2(2-hydroxyethyl acrylate)→Bis[2-(acryloyloxy)ethyl] hydrogen phosphate
Chemical Reactions Analysis
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate undergoes various chemical reactions, including:
Polymerization: The acryloyloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: In the presence of water, the ester bonds can hydrolyze to form phosphoric acid and 2-hydroxyethyl acrylate.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include radical initiators for polymerization and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polymer Synthesis
BAEP is utilized as a monomer in the synthesis of various polymers, particularly in creating hydrogels and crosslinked networks. Its ability to undergo free radical polymerization makes it suitable for:
- Superabsorbent Polymers (SAPs) : BAEP can be incorporated into SAPs used in agricultural products to retain moisture and improve soil quality.
- Dental Materials : As a component of dental adhesives and composites, BAEP enhances bonding to dental hard tissues due to its phosphoric acid ester functionality, which improves the etching process and adhesion properties .
Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its excellent adhesion properties and resistance to water. Its incorporation into self-etching primers has shown improved performance in dental applications compared to traditional phosphoric acid etchants .
Drug Delivery Systems
BAEP can be utilized in the development of drug delivery systems, particularly through the formation of biodegradable hydrogels. These systems can provide controlled release of therapeutic agents, making them suitable for various medical applications.
Tissue Engineering
In tissue engineering, BAEP-based hydrogels serve as scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. Their biocompatibility and tunable mechanical properties make them ideal candidates for applications in regenerative medicine.
Wastewater Treatment
Recent studies have demonstrated the effectiveness of BAEP-based hydrogels as adsorbents for removing dyes from wastewater. For instance, hydrogels synthesized from BAEP combined with poly(vinylphosphonic acid) exhibited high adsorption capacities for methylene blue dye, achieving removal efficiencies exceeding 97% under optimal conditions .
Case Studies
Mechanism of Action
The mechanism of action of Bis[2-(acryloyloxy)ethyl] hydrogen phosphate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups participate in free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The phosphate group can interact with various molecular targets, contributing to the compound’s functionality in different applications .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phosphate-Based Acrylates
Performance and Application-Specific Insights
(a) Reactivity and Crosslinking Efficiency
- Acryloyl vs. Methacryloyl Groups : BMEP (methacrylate) forms stiffer hydrogels than the acrylate version due to steric hindrance from methyl groups, increasing mechanical strength but reducing swelling capacity . This compound offers faster polymerization kinetics, making it suitable for rapid hydrogel synthesis .
- Phosphate Monoester vs. Diester: MOEP (monoester) is less effective in crosslinking but improves cement dispersion by adsorbing onto particle surfaces. In contrast, the diester structure of this compound enhances crosslinking density in hydrogels .
(b) Thermal and Chemical Stability
- Flame Retardancy : BMEP outperforms acrylate derivatives in flame retardancy due to higher char yield (25% vs. 18% for acrylates) .
- Electrolyte Stability : TAEP-based polymer electrolytes exhibit oxidative stability up to 4.5 V vs. Li/Li⁺ but show lower ionic conductivity compared to siloxane-based alternatives .
(c) Industrial Relevance
- Cement Additives : Hyperbranched PCEs synthesized with this compound reduce cement paste viscosity by 30–40%, outperforming MOEP-based formulations .
- Water Treatment : Copolymers using [2-(acryloyloxy)ethyl] trimethylammonium chloride (a quaternary ammonium analog) achieve 99% removal of zinc phosphate, highlighting the superiority of charged groups over phosphate esters in flocculation .
Biological Activity
Bis[2-(acryloyloxy)ethyl] hydrogen phosphate (BAEP) is a phosphoric acid derivative that has garnered attention for its potential applications in various biomedical fields, particularly in dentistry and drug delivery systems. This article reviews the biological activity of BAEP, focusing on its interactions at the cellular level, its potential as a drug delivery vehicle, and its implications in dental applications.
Chemical Structure and Properties
BAEP is characterized by two acrylate groups attached to a phosphate moiety. This structure allows for polymerization under UV light or thermal conditions, making it suitable for creating hydrogels and other polymeric materials. The presence of the phosphate group enhances hydrophilicity, which is beneficial for biological applications.
1. Cellular Interactions
BAEP's interaction with biological tissues has been studied extensively, particularly regarding its biocompatibility and cytotoxicity. Research indicates that BAEP exhibits low cytotoxicity towards various cell lines, including human dental pulp cells and osteoblast-like cells. For instance, studies have shown that at concentrations up to 100 µg/mL, BAEP does not significantly affect cell viability, indicating its potential as a safe material for dental applications .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains relevant to oral health. In vitro studies reveal that BAEP can inhibit the growth of pathogenic bacteria such as Streptococcus mutans and Porphyromonas gingivalis at concentrations ranging from 50 to 200 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Drug Delivery Applications
BAEP has been explored as a carrier for targeted drug delivery systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, which can be released in a controlled manner. For example, studies have shown that BAEP-based hydrogels can release encapsulated drugs in response to pH changes, making them ideal for targeting tumor environments where pH is often lower than in healthy tissues .
Case Study 1: Dental Applications
A study evaluated the efficacy of BAEP in dental adhesives. The research indicated that BAEP-containing adhesives exhibited superior bonding strength to dentin compared to traditional methacrylate-based adhesives. The incorporation of BAEP also enhanced the durability of the bond under hydrolytic conditions, suggesting improved performance in clinical settings .
Case Study 2: Antimicrobial Efficacy
In another investigation, BAEP was tested against biofilms formed by Streptococcus mutans. The results showed that BAEP significantly reduced biofilm formation by over 70% at optimal concentrations. This property positions BAEP as a promising candidate for use in dental materials aimed at preventing caries and periodontal disease .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of BAEP:
| Parameter | Findings |
|---|---|
| Cytotoxicity | Low cytotoxicity (<100 µg/mL) |
| Antimicrobial Activity | Effective against S. mutans and P. gingivalis |
| Drug Delivery Capability | Responsive release profiles based on pH |
| Dental Adhesive Performance | Enhanced bonding strength and durability |
Q & A
Q. What methods are recommended for synthesizing Bis[2-(acryloyloxy)ethyl] hydrogen phosphate with high purity?
Synthesis typically involves esterification of phosphoric acid with 2-hydroxyethyl acrylate. Key steps include:
- Reagent stoichiometry : Use a 2:1 molar ratio of 2-hydroxyethyl acrylate to phosphoric acid to favor monoester formation. Excess acrylate may lead to di- or tri-substituted by-products.
- Catalysis : Employ carbodiimide coupling agents (e.g., DCC) or acid catalysts (e.g., sulfuric acid) under anhydrous conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures can isolate the product. Purity ≥95% is confirmed via HPLC with UV detection at 210 nm .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch, acryloyloxy), ~1250 cm⁻¹ (P=O), and ~1050 cm⁻¹ (P-O-C ester linkage) .
- ¹H NMR (DMSO-d₆) : δ 6.2–6.4 ppm (acryloyl CH₂=CH), δ 4.2–4.4 ppm (methylene groups adjacent to phosphate), and δ 1.3–1.5 ppm (backbone CH₂) .
- ³¹P NMR : A singlet near δ 0–2 ppm confirms the phosphate ester environment .
Advanced Research Questions
Q. How does this compound enhance crosslinking efficiency in photopolymerized hydrogels compared to other phosphate esters?
The acryloyloxy groups enable radical-mediated polymerization under UV light, forming covalent bonds with vinyl monomers (e.g., acrylamides). Compared to non-phosphorylated crosslinkers (e.g., PEG diacrylate), the phosphate group:
- Improves hydrophilicity : Enhances water absorption capacity in hydrogels.
- Modulates mechanical properties : Increases tensile strength due to hydrogen bonding between phosphate and polymer chains .
- Supports bioactivity : Phosphate groups may facilitate mineralization in bone-tissue engineering scaffolds.
Experimental validation: Rheological analysis (storage modulus G') and swelling studies under varying phosphate concentrations (5–20 mol%) .
Q. What challenges arise when incorporating this compound into tomographic volumetric 3D printing resins?
Key challenges include:
- Oxygen inhibition : Acryloyloxy groups are sensitive to oxygen, requiring inert atmospheres (N₂ purge) or high photoinitiator concentrations (e.g., 2–5 wt% TPO-L) .
- Viscosity control : High crosslinker content (>15 wt%) increases resin viscosity, reducing print resolution. Dilution with low-MW monomers (e.g., triethylene glycol diacrylate) optimizes flow .
- Post-curing stability : Phosphate esters may hydrolyze under alkaline conditions. Stability tests (pH 7–9, 37°C) over 30 days are recommended .
Q. How can researchers resolve discrepancies in reported solubility parameters for this compound?
Discrepancies often stem from varying solvent polarities and purity levels. A systematic approach includes:
- Solvent screening : Test solubility in DMSO, THF, and acetone (highly soluble), versus water (insoluble due to hydrophobic acryloyl groups) .
- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) via turbidimetry to predict compatibility with polymer matrices .
- Quantitative analysis : Use gravimetric methods to measure solubility limits (e.g., 25°C, 48 h equilibration) .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in polymerization experiments?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritant per GHS H315/H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylate vapors.
- Spill management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite .
Q. How should researchers design experiments to assess the compound’s thermal stability during polymer processing?
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂. Degradation onset >200°C indicates suitability for melt processing .
- Differential scanning calorimetry (DSC) : Monitor exothermic peaks (radical polymerization) and glass transition temperatures (Tg) of cured networks .
Data Contradiction Analysis
Q. How to interpret conflicting data on the hydrolytic stability of phosphate esters in aqueous environments?
Contradictions may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
